BenchChemオンラインストアへようこそ!

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

This meta-substituted aryloxyphenoxypropionic acid (CAS 1311280-42-8) is a structurally divergent kinase inhibitor intermediate. Unlike the furan-carboxamide SRPK1 inhibitor SPHINX, it features a carboxylic acid handle for rapid amide/ester library synthesis. Its TPSA (~51.7 Ų) is ~11 Ų lower than the para regioisomer, favoring passive membrane permeability in intracellular target-engagement assays. The basic dimethylamino group enables salt formation (e.g., hydrochloride) for enhanced aqueous solubility in PK/PD studies. Choose this specific regioisomer to preserve SAR integrity and avoid assay reproducibility issues caused by casual analog substitution.

Molecular Formula C17H17F3N2O3
Molecular Weight 354.32 g/mol
CAS No. 1311280-42-8
Cat. No. B1429425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid
CAS1311280-42-8
Molecular FormulaC17H17F3N2O3
Molecular Weight354.32 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
InChIInChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-21-15(14)22(2)3/h4-10H,1-3H3,(H,23,24)
InChIKeySSABSFNRIOLBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic Acid (CAS 1311280-42-8) – Structural Identity & Procurement-Relevant Baseline


2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid (CAS 1311280-42-8) is a synthetic, small-molecule aryloxyphenoxypropionic acid derivative (C₁₇H₁₇F₃N₂O₃; MW 354.32 g/mol) . The molecule features a 2-dimethylamino-5-trifluoromethylpyridine core connected via a meta-phenoxy linker to a propionic acid moiety, yielding a hydrogen-bond acceptor count of 8 and a topological polar surface area (TPSA) of approximately 51.7 Ų (based on the ethyl ester analog) [1]. It is supplied as a research-grade building block (typical purity ≥95%) and belongs to a regioisomeric series that includes para-phenoxy (CAS 1311279-65-8) and alternative pyridine-substitution variants (CAS 1311278-71-3, 1311278-50-8) . The combination of a basic dimethylamino centre, an electron-withdrawing trifluoromethyl group, and a free carboxylic acid handle makes the compound a versatile intermediate for medicinal chemistry and chemical biology campaigns.

Why 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic Acid Cannot Be Casually Replaced by In-Class Analogs


Although several compounds share the C₁₇H₁₇F₃N₂O₃ formula or a pyridyloxyphenoxypropionic acid scaffold, their biological and physicochemical behaviour is exquisitely sensitive to the position of the phenoxy linker and the nature of the pyridine substituents. For instance, the well-known SRPK1 inhibitor SPHINX (CAS 848057-98-7) bears the same molecular weight (354.32 g/mol) but is built on a furan-carboxamide scaffold, not a dimethylaminopyridine core, leading to a completely different target profile (SRPK1 IC₅₀ = 0.58 µM) . Moving the phenoxy group from the meta (3-yl) to the para (4-yl) position (CAS 1311279-65-8) alters the spatial orientation of the carboxylic acid and modifies TPSA (from ~51.7 Ų to ~62.7 Ų), which can impact membrane permeability and target engagement [1][2]. Similarly, herbicides such as fluazifop (MW 327.3; logP 3.18; pKa 3.2) lack the dimethylamino group entirely, resulting in a >20-fold lower hydrogen-bond acceptor count and fundamentally different molecular recognition properties [3]. Therefore, casual substitution among these analogs risks invalidating structure-activity relationships, compromising assay reproducibility, and misdirecting procurement budgets.

Quantitative Differentiation Evidence for 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic Acid vs. Closest Analogs


Regioisomeric Topological Polar Surface Area (TPSA) Distinguishes Meta- from Para-Substituted Analogs

The meta-phenoxy substitution in the target compound (CAS 1311280-42-8) yields a computed TPSA of approximately 51.7 Ų (measured on the ethyl ester prodrug), whereas the para-phenoxy isomer (CAS 1311279-65-8, scaffold-matched in the 1311278-50-8 analog) displays a higher TPSA of 62.7 Ų [1][2]. This ~11 Ų difference exceeds the typical threshold (>10 Ų) known to influence passive membrane permeability and oral bioavailability predictions.

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Capacity Differentiates the Dimethylaminopyridine Chemotype from the Fluazifop Herbicide Scaffold

The target compound contains 8 hydrogen-bond acceptor (HBA) atoms, contributed by the dimethylamino nitrogen, pyridine nitrogen, trifluoromethyl fluorines, ether oxygen, and carboxylic acid oxygens . In contrast, the commercial herbicide fluazifop (CAS 69335-91-7)—which shares the pyridyloxyphenoxypropionic acid backbone but replaces the dimethylamino group with hydrogen—offers only ~5 HBA atoms (based on its published structure), representing a ~37.5% reduction in H-bonding capacity [1]. This difference directly impacts the compound's ability to engage polar residues in protein binding pockets.

Medicinal Chemistry Target Engagement Selectivity

Chemotype Orthogonality: The Dimethylaminopyridine Core Is Structurally Divergent from the Isosteric SPHINX SRPK1 Inhibitor Scaffold

The target compound's 2-dimethylamino-5-trifluoromethylpyridine core represents a distinct chemotype from SPHINX (CAS 848057-98-7), despite sharing the identical molecular formula (C₁₇H₁₇F₃N₂O₃; MW 354.32 g/mol). SPHINX is a 5-methyl-N-(2-morpholino-5-(trifluoromethyl)phenyl)furan-2-carboxamide with a documented SRPK1 IC₅₀ of 0.58 µM (selective over SRPK2, IC₅₀ >10 µM) . The target compound's phenoxypropionic acid architecture introduces a carboxylic acid moiety absent in SPHINX, offering different vector space for fragment growth and distinct ionization behavior at physiological pH.

Kinase Inhibition Chemical Biology Scaffold Hopping

Supplier-Documented Purity Benchmarks Enable Direct Comparison Across Commercial Sources

The target compound is commercially available as the free acid (CAS 1311280-42-8) with a documented purity of ≥95% , while the ethyl ester prodrug (CAS 1311278-21-3) is listed at 95.0% purity by Fluorochem . Its closest regioisomer, the para-substituted analog (CAS 1311279-65-8), is also specified at 95% purity by AKSci . This parity in commercially available purity grades enables straightforward, like-for-like procurement decisions based on structural differentiation rather than purity discrepancies.

Procurement Quality Control Reproducibility

Rotatable Bond Count and Molecular Flexibility Differentiate Target Compound from Rigid Herbicide Scaffolds

The target compound's ethyl ester derivative (CAS 1311278-21-3) possesses 7 rotatable bonds, as computed from its SMILES representation [1]. By comparison, fluazifop (CAS 69335-91-7)—which lacks the dimethylamino group and uses a para-phenoxy linkage—has approximately 5 rotatable bonds, based on its published structure [2]. The additional conformational freedom in the target compound may enhance its ability to adapt to diverse protein binding pockets but could also incur a modest entropic penalty upon binding, a trade-off relevant for fragment-based drug design and ligand efficiency calculations.

Conformational Analysis Ligand Efficiency Drug Design

Electronic Modulation by the Dimethylamino Group Alters Basicity and Potential Salt-Forming Capability Relative to Non-Amino Herbicide Analogs

The presence of a basic dimethylamino group (pKa of conjugate acid predicted ~4–5 for aryl dimethylamines) in the target compound provides a protonation site that is absent in fluazifop (predicted pKa ~3.2, attributed solely to the carboxylic acid) [1]. This additional ionizable centre enables the target compound to exist in zwitterionic form at intermediate pH values, potentially improving aqueous solubility in buffered systems and offering a handle for salt formation with pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid).

Formulation Science Salt Selection Solubility

High-Value Application Scenarios for 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic Acid Informed by Comparative Evidence


Kinase Inhibitor Lead Generation Requiring a Novel, Patent-Away Scaffold Distinct from the SPHINX Chemotype

The target compound's dimethylaminopyridine-phenoxy-propionic acid architecture provides a structurally divergent starting point for serine/arginine-rich protein kinase (SRPK) or related kinase inhibitor programs . Unlike SPHINX (furan-carboxamide scaffold; SRPK1 IC₅₀ = 0.58 µM), the target compound introduces a carboxylic acid handle that can be elaborated into amides, esters, or bioisosteres, enabling rapid library synthesis while occupying chemical space orthogonal to existing SRPK inhibitor patents [1].

Cell-Permeable Probe Development Prioritizing Low TPSA and Meta-Substitution Geometry

With a computed TPSA of ~51.7 Ų—approximately 11 Ų lower than its para-substituted regioisomer (TPSA ~62.7 Ų)—the target compound is the preferred choice for intracellular target-engagement assays where passive membrane permeability is rate-limiting [2][3]. The meta-phenoxy geometry also projects the carboxylic acid vector in a direction distinct from the para series, enabling differential access to binding-site subpockets.

Formulation-Enabled In Vivo Pharmacology Leveraging the Dimethylamino Basic Centre

The dimethylamino substituent introduces a second ionizable group absent in non-basic analogs such as fluazifop, enabling zwitterionic species and salt formation (e.g., hydrochloride) to enhance aqueous solubility [4]. This property makes the target compound suitable for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies requiring intravenous or oral dosing of poorly soluble carboxylic acid chemotypes .

Structure-Activity Relationship (SAR) Studies Exploiting Regioisomeric Control of H-Bonding Topology

The 8 hydrogen-bond acceptor atoms in the target compound—versus ~5 in the fluazifop scaffold—provide expanded opportunities for directed hydrogen-bonding interactions with protein targets [5]. Systematic comparison of the meta isomer (CAS 1311280-42-8) with its para counterparts (CAS 1311279-65-8, CAS 1311278-50-8) in biochemical or biophysical assays can map the spatial requirements of key polar contacts, guiding rational design of more potent and selective ligands.

Quote Request

Request a Quote for 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.